Lumiracoxib Acyl-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lumiracoxib Acyl-beta-D-glucuronide is a metabolite of Lumiracoxib, a selective COX-2 inhibitor, formed through the process of glucuronidation in the liver. This metabolite and its formation process are significant due to Lumiracoxib's association with rare but severe liver injury, suggesting that its bioactivation through acyl glucuronidation could be a mechanism contributing to its hepatotoxicity (Jiao et al., 2020).
Synthesis Analysis
The synthesis of Lumiracoxib involves multi-step chemical processes starting from 4-iodotoluene and N-(4-chloro-2-fluorophenyl)acetamide. The process includes condensation by the Ullmann-Goldberg reaction, followed by hydrolysis, acylation, cyclization through Friedel-Crafts alkylation, and hydrolysis. This results in Lumiracoxib with a total yield of 45.5%, verified by various analytical techniques such as ESI-MS, 1H NMR, IR, and elemental analysis (Tao, 2007).
Molecular Structure Analysis
Lumiracoxib's structure is unique among COX-2 inhibitors, contributing to its selective inhibition mechanism. The molecular determinants for its COX-2 selectivity have been elucidated through studies involving derivatives of Lumiracoxib, highlighting the importance of the methyl group on the phenylacetic acid ring for COX-2 selectivity and the impact of substituents on the aniline ring for potency and selectivity (Blobaum & Marnett, 2007).
Chemical Reactions and Properties
Lumiracoxib undergoes extensive metabolism in the human body, involving oxidation and hydroxylation, leading to various metabolites, including Lumiracoxib Acyl-beta-D-glucuronide. Its metabolism is largely facilitated by cytochrome P450 enzymes, particularly CYP2C9, indicating the formation of potentially reactive metabolites that could contribute to its adverse effects (Li et al., 2008).
Physical Properties Analysis
The physical properties of Lumiracoxib, such as solubility and stability, are crucial for its pharmacokinetic profile. Lumiracoxib shows rapid absorption and a short half-life in plasma. It is extensively metabolized prior to excretion, with a significant portion excreted through renal and fecal routes. The major metabolic pathways include oxidation of the methyl group and hydroxylation of the aromatic ring (Mangold et al., 2004).
Chemical Properties Analysis
The chemical properties of Lumiracoxib, including its reactivity and interaction with biological molecules, are important for understanding its mechanism of action and potential toxicity. Studies have demonstrated that Lumiracoxib is bioactivated to reactive intermediates, such as quinone imine, which can form adducts with proteins and potentially lead to liver injury. This bioactivation process involves the formation of Lumiracoxib Acyl-beta-D-glucuronide and further reactive metabolites (Kang et al., 2009).
Wissenschaftliche Forschungsanwendungen
Bioactivation and Liver Injury
Lumiracoxib, a selective cyclooxygenase-2 inhibitor, undergoes bioactivation in human liver microsomes, forming reactive metabolites like lumiracoxib-1-O-acylglucuronide. These metabolites are implicated in lumiracoxib-induced liver injury, as they react with glutathione and amino acids, potentially contributing to liver toxicity (Jiao et al., 2020).
Pharmacokinetic Studies
A UHPLC-MS/MS method has been developed for determining lumiracoxib and its metabolites, including lumiracoxib-acyl-glucuronide, in rat plasma. This method aids pharmacokinetic studies of lumiracoxib and its glucuronidation metabolites, crucial for understanding drug metabolism and disposition (Sun et al., 2021).
Metabolism in Chimeric Humanized and Murinized Mice
Studies on the pharmacokinetics and metabolism of lumiracoxib in chimeric liver-humanized and murinized FRG mice revealed a complex pattern of metabolites, including acyl glucuronide metabolites. These findings help understand lumiracoxib's biotransformation and can aid in predicting its metabolism in humans (Dickie et al., 2017).
Comprehensive Metabolism Profiling
An extensive study on lumiracoxib's absorption, metabolism, and excretion in healthy male subjects identified various metabolites, including glucuronic acid conjugates. This research contributes to a detailed understanding of lumiracoxib's metabolic pathways (Mangold et al., 2004).
Genetic Associations with Liver Injury
A genome-wide study identified specific HLA alleles associated with lumiracoxib-related liver injury. This research offers potential for improving lumiracoxib's safety profile by identifying individuals at higher risk of liver injury and guiding treatment decisions (Singer et al., 2010).
Safety And Hazards
Lumiracoxib has been reported to cause rare but severe liver injury23. The bioactivation of lumiracoxib through acyl glucuronidation would be one of the mechanisms attributed to liver injury caused by lumiracoxib2.
Zukünftige Richtungen
Further studies are needed to understand the bioactivation profile of lumiracoxib through acyl glucuronidation, which would be one of the mechanisms attributed to liver injury caused by lumiracoxib2. This could lead to the development of new therapeutic agents or strategies to mitigate the potential liver injury caused by lumiracoxib.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original papers or consult with a healthcare professional.
Eigenschaften
IUPAC Name |
(3R,4R,5R,6R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO8/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18-,19?,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVZOJTWMGGTTK-CPELYELLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lumiracoxib Acyl-beta-D-glucuronide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.